molecular formula C16H16O3 B6297084 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde CAS No. 2379322-73-1

4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde

Cat. No.: B6297084
CAS No.: 2379322-73-1
M. Wt: 256.30 g/mol
InChI Key: WWBVOGMFCJMLNZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

Substituted benzaldehydes are fundamental building blocks in organic synthesis. wisdomlib.orgwisdomlib.org The aldehyde functional group is highly versatile, participating in a wide range of chemical transformations to form more complex molecules. wisdomlib.org Modern synthetic methods are continually being developed to create functionalized benzaldehydes with high precision and efficiency. acs.orgrug.nlresearchgate.net The presence of both a benzyloxy and a methoxymethyl group on the aromatic ring of the target compound would offer multiple sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of complex organic molecules. wisdomlib.org

Historical Context of Related Benzaldehyde (B42025) Derivatives in Chemical Research

The study of benzaldehyde and its derivatives has a rich history, dating back to the early 19th century. Benzaldehyde was first isolated in 1803, and its synthesis was achieved in 1832. wikipedia.org Throughout the history of organic chemistry, benzaldehyde derivatives have played a crucial role. For instance, compounds like 4-(benzyloxy)benzaldehyde (B125253) have been used as intermediates in the synthesis of biologically active molecules. nih.govsigmaaldrich.comchemicalbook.comprepchem.com The investigation of various substituted benzaldehydes has been pivotal in the development of pharmaceuticals and other functional materials. nih.govdatabridgemarketresearch.com

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for substituted benzaldehydes is vibrant, with ongoing efforts to synthesize novel derivatives and explore their applications in medicinal chemistry, materials science, and catalysis. databridgemarketresearch.comwisdomlib.org Research into compounds with similar substitution patterns, such as those with benzyloxy and methoxy (B1213986) groups, indicates interest in their potential biological activities. nih.govspectrabase.com The complete absence of information on 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde represents a clear knowledge gap. Research would be needed to first establish a viable synthetic route to this compound and then to characterize its physical and chemical properties.

Academic Research Objectives and Scope of Inquiry for the Compound

Should research on this compound be undertaken, the initial objectives would be:

Synthesis: To develop a reliable and efficient synthetic pathway to produce the compound in sufficient purity and yield. This would likely involve multi-step synthesis starting from commercially available precursors.

Characterization: To fully characterize the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Reactivity Studies: To explore the reactivity of the aldehyde and other functional groups to understand its potential as a synthetic intermediate.

Biological Screening: To investigate its potential biological activity, for example, as an antimicrobial, anticancer, or enzyme inhibitory agent, based on the known activities of other substituted benzaldehydes. nih.gov

Data Tables

As no experimental data for this compound has been published, it is not possible to generate data tables of its research findings. For illustrative purposes, a table of physicochemical properties for a related, known compound, 4-(Benzyloxy)benzaldehyde, is provided below.

Table 1: Physicochemical Properties of 4-(Benzyloxy)benzaldehyde

Property Value Reference
Molecular Formula C₁₄H₁₂O₂ sigmaaldrich.com
Molecular Weight 212.24 g/mol sigmaaldrich.com
Melting Point 71-74 °C sigmaaldrich.comchemicalbook.com
Appearance Creamish to yellow crystalline powder chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-12-15-9-16(8-7-14(15)10-17)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVOGMFCJMLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform a logical forward synthesis. The primary bond formations to consider are the carbon-carbon bond at the C2 position of the benzene (B151609) ring and the ether linkages of the benzyloxy and methoxymethyl groups.

The methoxymethyl ether can be disconnected to reveal a hydroxymethyl group and a methylating agent. This suggests that a key intermediate in the synthesis would be 4-(benzyloxy)-2-(hydroxymethyl)benzaldehyde. Further disconnection of the hydroxymethyl group through a formylation reaction points towards 4-(benzyloxy)benzaldehyde (B125253) as a plausible precursor.

Alternatively, the analysis can begin with the disconnection of the benzyloxy group, a common protecting group for phenols. This leads back to 4-hydroxy-2-(methoxymethyl)benzaldehyde. The methoxymethyl group can then be disconnected as described before, leading to the simpler precursor, 4-hydroxy-2-(hydroxymethyl)benzaldehyde, which can be conceptually derived from 4-hydroxybenzaldehyde (B117250). This latter approach is often preferred as it allows for the introduction of the ortho-substituent on a more readily available starting material.

Established Synthetic Routes and Strategies

Based on the retrosynthetic analysis, a multi-step synthesis is the most common and established method for the preparation of this compound. These routes strategically build the molecule by introducing the necessary functional groups in a controlled sequence.

Multi-Step Synthesis Pathways

A plausible and commonly employed multi-step synthesis for this compound can be outlined as follows:

Protection of the Phenolic Hydroxyl Group: The synthesis typically commences with the protection of the phenolic hydroxyl group of a suitable starting material, such as 4-hydroxybenzaldehyde. The benzyl (B1604629) group is a common choice for this purpose due to its relative stability under various reaction conditions and its ease of removal via hydrogenolysis.

Ortho-Functionalization: With the para-hydroxyl group protected, the next crucial step is the introduction of a one-carbon unit at the ortho-position (C2). This can be achieved through an ortho-formylation or ortho-hydroxymethylation reaction. The Reimer-Tiemann reaction or the Duff reaction are classical methods for ortho-formylation, though they can sometimes suffer from moderate yields and regioselectivity issues. A more controlled approach is the ortho-hydroxymethylation using formaldehyde (B43269) in the presence of a base.

Methylation of the Benzylic Alcohol: The resulting hydroxymethyl group is then converted to the desired methoxymethyl group. This is typically achieved through an O-methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride.

Deprotection (if necessary): If the aldehyde group was protected during the synthesis (for instance, as an acetal), a final deprotection step is required to yield the target compound.

A summary of a potential synthetic pathway is presented in the table below:

StepReactionReactantsReagentsProduct
1Benzyl Protection4-HydroxybenzaldehydeBenzyl bromide, K₂CO₃4-(Benzyloxy)benzaldehyde
2Ortho-Hydroxymethylation4-(Benzyloxy)benzaldehydeFormaldehyde, NaOH4-(Benzyloxy)-2-(hydroxymethyl)benzaldehyde
3O-Methylation4-(Benzyloxy)-2-(hydroxymethyl)benzaldehydeMethyl iodide, NaHThis compound

Key Precursors and Starting Materials Identification

The selection of appropriate starting materials is critical for an efficient synthesis. The most common and economically viable precursors for the synthesis of this compound include:

4-Hydroxybenzaldehyde: A readily available and inexpensive starting material that possesses the core benzaldehyde (B42025) structure with a hydroxyl group at the desired para-position.

Benzyl Bromide or Benzyl Chloride: Used for the introduction of the benzyl protecting group.

Formaldehyde: A source for the one-carbon unit required for the ortho-hydroxymethylation step.

Methyl Iodide or Dimethyl Sulfate: Common methylating agents for the conversion of the hydroxymethyl group to a methoxymethyl group.

Protecting Group Strategies (Benzyl, Methoxymethyl)

The successful synthesis of this compound heavily relies on the strategic use of protecting groups to prevent unwanted side reactions.

Benzyl Group: The benzyl group is employed to protect the phenolic hydroxyl group of the starting material. This is crucial as the free hydroxyl group is acidic and would interfere with subsequent reactions, particularly those involving basic reagents or organometallic species. The benzyl ether is stable to a wide range of reaction conditions, including many oxidation and reduction reactions. It can be selectively removed under mild conditions by catalytic hydrogenolysis (e.g., H₂/Pd-C), which does not affect the other functional groups in the molecule.

Methoxymethyl (MOM) Group: While the target molecule contains a methoxymethyl group as a permanent part of its structure, it is important to note that the methoxymethyl group itself can be used as a protecting group for alcohols. In the context of this synthesis, its formation is a key step in the construction of the final product. Should a synthetic route require the temporary protection of an alcohol, the MOM group offers the advantage of being stable to basic and nucleophilic conditions and can be removed under acidic conditions.

In some synthetic variations, the aldehyde functional group might also require protection, especially if strong nucleophiles or reducing agents are used in subsequent steps. In such cases, the aldehyde can be converted to an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst), which is stable to basic and nucleophilic conditions and can be easily hydrolyzed back to the aldehyde under acidic conditions.

Novel and Sustainable Synthetic Approaches

Catalytic Synthesis Protocols

Modern synthetic chemistry is increasingly moving towards catalytic methods to achieve transformations that were traditionally carried out using stoichiometric reagents. For the synthesis of this compound, several catalytic approaches could be envisioned to improve the efficiency and sustainability of the process.

Catalytic Ortho-Alkoxymethylation: Research into the direct and selective catalytic ortho-alkoxymethylation of phenols is an active area. Transition metal catalysts, such as those based on rhodium or ruthenium, have shown promise in directing C-H functionalization at the ortho-position of phenols. A catalytic system that could directly introduce a methoxymethyl group onto 4-benzyloxyphenol would significantly shorten the synthetic route by combining the hydroxymethylation and methylation steps into a single, atom-economical transformation.

Green Methylation Reagents: The use of hazardous methylating agents like methyl iodide and dimethyl sulfate is a significant drawback of traditional methods. More sustainable alternatives are being explored, such as dimethyl carbonate (DMC). DMC is a non-toxic and biodegradable reagent that can act as a methylating agent in the presence of a suitable catalyst, often a base or a zeolite. iitm.ac.inmdpi.com The reaction of 4-(benzyloxy)-2-(hydroxymethyl)benzaldehyde with DMC over a solid catalyst could provide a greener route to the final product.

Sustainable Oxidation of a Toluene (B28343) Derivative: An alternative forward-thinking approach could involve starting from a suitably substituted toluene derivative, such as 4-(benzyloxy)-2-methyltoluene. A selective and sustainable catalytic oxidation of the methyl group to an aldehyde would then yield the target molecule. Recent advances in aerobic oxidation catalysis using earth-abundant metal catalysts offer promising avenues for such transformations. mdpi.com

These novel and sustainable approaches, while potentially requiring further development and optimization for this specific target molecule, represent the future direction of synthetic organic chemistry, focusing on efficiency, safety, and environmental responsibility.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of aromatic aldehydes is a critical step toward environmentally benign chemical production. uniroma1.it The primary goals are to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. uniroma1.it For a molecule like this compound, these principles can be applied at various stages of its hypothetical synthesis, which would likely involve steps such as etherification and formylation.

Key green chemistry considerations include:

Solvent Selection : Traditional syntheses often employ volatile organic compounds (VOCs). A greener approach would involve substituting these with more benign alternatives such as water, ethanol (B145695), or supercritical fluids where applicable. For instance, Williamson ether synthesis, a potential step in creating the benzyloxy group, has been performed using ethanol as a solvent. nih.govorientjchem.org

Catalysis : The use of stoichiometric reagents, which are consumed in the reaction, is a significant source of waste. Employing catalytic alternatives, especially those that are recyclable and non-toxic, can drastically improve the atom economy of the process. For example, phase-transfer catalysts can enhance reaction rates in biphasic systems, reducing the need for harsh solvents.

Waste Reduction : Designing synthetic routes that minimize the formation of byproducts is fundamental. This can be achieved through highly selective reactions and by designing "one-pot" or "telescoped" reactions where intermediates are not isolated, reducing solvent use and material loss during purification steps. uniroma1.it

The following table illustrates a comparative analysis of traditional versus green approaches for a key synthetic step, such as the etherification of a phenolic precursor.

ParameterTraditional MethodGreen Chemistry Approach
SolventDimethylformamide (DMF)Ethanol or Water with Phase-Transfer Catalyst
BaseSodium Hydride (NaH)Potassium Carbonate (K2CO3) nih.gov
Energy SourceConventional Reflux (hours)Microwave Irradiation (minutes) rsc.org
Waste ProfileHigh volume of organic solvent wasteReduced solvent waste, biodegradable solvents

Flow Chemistry Applications and Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. beilstein-journals.org This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters and enhanced safety. beilstein-journals.orgvapourtec.com

The modular nature of flow chemistry systems is a key advantage, enabling the integration of multiple reaction, separation, and purification steps into a single, continuous process. uc.ptpolimi.it For a multi-step synthesis, this "telescoping" of reactions eliminates the need to isolate and purify intermediates, which significantly reduces waste and production time. uc.pt

Advantages of Flow Synthesis for Complex Benzaldehydes:

Enhanced Safety : Many reactions, such as nitrations or those involving organometallic reagents, are highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, preventing thermal runaways and enabling the use of reaction conditions that would be unsafe in large batch reactors. beilstein-journals.org

Precise Control : Reaction time is precisely determined by the reactor volume and flow rate, while temperature and pressure can be controlled with high accuracy. This leads to improved consistency, higher yields, and fewer impurities. vapourtec.com

Scalability : Increasing production volume in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors. vapourtec.com

Access to Novel Chemistry : Flow chemistry enables the safe use of hazardous intermediates, such as explosive azides or toxic gases, because only small quantities exist within the reactor at any given time. vapourtec.com

A hypothetical continuous synthesis of this compound could involve sequential modules for etherification, methoxymethylation, and formylation, with in-line purification columns to remove byproducts and unreacted starting materials after each step. durham.ac.uk

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the efficiency and economic viability of any chemical synthesis. This involves systematically varying parameters such as temperature, pressure, catalyst loading, and reactant concentrations to find the optimal balance between reaction rate, yield, and selectivity.

Yield Enhancement and Selectivity Studies

For the synthesis of a polysubstituted aromatic compound like this compound, achieving high regioselectivity is a primary challenge. The directing effects of the substituents on the benzene ring must be carefully managed to ensure the desired substitution pattern.

Studies on related benzaldehyde syntheses often focus on:

Catalyst Screening : Different catalysts and ligands can profoundly impact both the rate and selectivity of a reaction. For example, in cross-coupling reactions, screening various palladium or copper catalysts is standard practice.

Solvent Effects : The polarity and coordinating ability of the solvent can influence the reaction pathway. A systematic screening of solvents is often performed to identify the medium that provides the highest yield and purity.

Temperature and Concentration : These parameters are often interdependent. An optimization study might involve a Design of Experiments (DoE) approach to efficiently map the reaction landscape and identify optimal conditions. For example, in the reductive amination of benzaldehyde, both temperature and the molar ratio of reactants were found to be vital for achieving high selectivity for the desired product. researchgate.net

The following data table illustrates a hypothetical optimization study for a formylation step, showing how yield can be influenced by reaction temperature and time.

EntryTemperature (°C)Time (h)Yield (%)
10445
225 (Room Temp)468
350285
450482 (decomposition noted)
570175 (significant byproducts)

Scale-Up Considerations for Laboratory to Pilot Production

Transitioning a synthetic route from the laboratory bench to pilot-scale production introduces a new set of challenges that must be addressed to ensure the process is safe, reliable, and economically feasible.

Key Scale-Up Challenges:

Heat Transfer : Exothermic reactions that are easily managed in a small flask can become dangerous on a larger scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat removal. This requires robust reactor cooling systems and careful control over the rate of reagent addition.

Mass Transfer and Mixing : Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation and reduced yields. The choice of reactor geometry and impeller design is critical.

Process Safety : A thorough hazard analysis is required to identify potential risks, such as thermal runaway, gas evolution, or the handling of pyrophoric or toxic reagents.

Downstream Processing : Isolation and purification of the final product can become a bottleneck at scale. Methods used in the lab, such as column chromatography, are often not practical for large quantities. Developing scalable crystallization, extraction, and filtration procedures is essential.

As discussed previously, flow chemistry offers a compelling solution to many of these scale-up problems. beilstein-journals.orgvapourtec.com By maintaining the reaction in a controlled, continuous environment, the challenges associated with heat and mass transfer are largely mitigated, making the transition from laboratory to production a more predictable and linear process. polimi.it

Reactivity, Derivatization, and Transformation Studies

Reactivity of the Aldehyde Moiety

The aldehyde group is a cornerstone of the molecule's reactivity, readily participating in a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde in 4-(benzyloxy)-2-(methoxymethyl)benzaldehyde is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

While specific studies on nucleophilic additions to this compound are not extensively documented in readily available literature, the principles of carbonyl chemistry allow for predictable outcomes with common nucleophiles.

Table 1: Predicted Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product
Grignard Reagents Phenylmagnesium bromide 1-(4-(Benzyloxy)-2-(methoxymethyl)phenyl)-1-phenylmethanol
Organolithium Reagents n-Butyllithium 1-(4-(Benzyloxy)-2-(methoxymethyl)phenyl)pentan-1-ol

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions are pivotal in the elongation of carbon chains and the synthesis of conjugated systems. The aldehyde functionality of this compound serves as an excellent electrophile in these transformations.

In the Aldol condensation , the aldehyde can react with an enolate, typically generated from another carbonyl compound in the presence of a base. For instance, reaction with acetone (B3395972) would be expected to yield a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine. This reaction typically leads to the formation of a C=C double bond. The condensation of aromatic aldehydes with malonic acid is a well-established method for the synthesis of cinnamic acids. The use of an aliphatic tertiary amine like triethylamine (B128534) in toluene (B28343) has been explored as a pyridine-free alternative for this transformation. rsc.org Greener approaches using benign amines or ammonium (B1175870) salts as catalysts in solvent-free conditions have also been developed. tue.nl

Table 2: Representative Condensation Reactions

Reaction Type Reactant Catalyst Expected Product
Aldol Condensation Acetone Sodium hydroxide 4-(4-(Benzyloxy)-2-(methoxymethyl)phenyl)but-3-en-2-one

Oxidation and Reduction Transformations

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functionalized derivatives.

Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to the corresponding carboxylic acid, 4-(benzyloxy)-2-(methoxymethyl)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) to minimize side reactions.

Reduction: The reduction of the aldehyde to 4-(benzyloxy)-2-(methoxymethyl)benzyl alcohol is typically achieved with high efficiency using hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). wpmucdn.comresearchgate.netrsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but with less functional group tolerance. Diisobutylaluminium hydride (DIBAL-H) is another effective reagent, particularly for the reduction of α,β-unsaturated aldehydes to allylic alcohols. masterorganicchemistry.comadichemistry.com

Table 3: Oxidation and Reduction Reactions

Transformation Reagent Product
Oxidation Potassium permanganate 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are indispensable for the synthesis of alkenes from carbonyl compounds. Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods to convert the aldehyde group of this compound into a carbon-carbon double bond.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde, forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgyoutube.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgchem-station.com A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. chem-station.com This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.org The stereochemical outcome can be influenced by reaction conditions and the structure of the phosphonate reagent. wikipedia.orgconicet.gov.ar

Table 4: Olefination Reactions

Reaction Reagent Expected Product
Wittig Reaction Methyltriphenylphosphonium bromide / n-BuLi 4-(Benzyloxy)-2-(methoxymethyl)-1-vinylbenzene

Transformations Involving the Benzyloxy Ether Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. Its removal is a crucial step in many synthetic sequences to unveil the free phenol (B47542).

Deprotection Strategies (e.g., Hydrogenolysis, Acidic Cleavage)

The cleavage of the benzyl (B1604629) ether can be accomplished through several methods, with hydrogenolysis and acidic cleavage being the most common.

Hydrogenolysis: Catalytic hydrogenation is a widely used and generally mild method for the deprotection of benzyl ethers. beilstein-journals.org The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. beilstein-journals.orgrsc.org This process yields the corresponding phenol and toluene as a byproduct. The efficiency of the hydrogenolysis can be influenced by the catalyst, solvent, and additives. researchgate.net

Acidic Cleavage: Benzyl ethers can also be cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) can be effective, often in the presence of a scavenger such as anisole (B1667542) to trap the liberated benzyl cation and prevent side reactions. nih.govclockss.org The use of Lewis acids, such as boron trichloride (B1173362) (BCl3) or its complexes, provides an alternative for benzyl ether cleavage, sometimes offering improved selectivity in the presence of other acid-sensitive functional groups. organic-chemistry.orgatlanchimpharma.com

Table 5: Deprotection of the Benzyloxy Group

Method Reagents Product
Hydrogenolysis H2, Pd/C 4-Hydroxy-2-(methoxymethyl)benzaldehyde

Functional Group Interconversions and Modifications

The chemical architecture of this compound features three distinct functional groups amenable to interconversion and modification: the aldehyde, the benzyl ether, and the methoxymethyl (MOM) ether. Each site offers a platform for specific chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The aldehyde group is a versatile handle for numerous reactions. It can undergo oxidation to the corresponding carboxylic acid, 4-(benzyloxy)-2-(methoxymethyl)benzoic acid, using standard oxidizing agents. Conversely, reduction of the aldehyde yields the primary alcohol, (4-(benzyloxy)-2-(methoxymethyl)phenyl)methanol. The aldehyde also participates in condensation reactions, such as the Claisen-Schmidt condensation with acetophenones to form chalcone (B49325) derivatives, which are of interest for their pharmacological properties. orientjchem.org Another key transformation is its conversion into carbon-carbon double bonds via olefination reactions, for instance, the Wittig reaction.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl. Its primary interconversion is the deprotection back to the phenol, typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). This reaction is highly efficient and clean, yielding 4-hydroxy-2-(methoxymethyl)benzaldehyde and toluene as a byproduct.

The methoxymethyl (MOM) ether is also a protecting group, specifically for the hydroxyl group at the 2-position. Its principal modification is cleavage to regenerate the free hydroxyl, a reaction discussed in detail in section 3.3.1. The stability of the MOM ether under conditions that might affect other functional groups allows for selective modifications elsewhere in the molecule.

Table 1: Summary of Functional Group Interconversions
Functional GroupReaction TypeProduct Functional GroupTypical Reagents
AldehydeOxidationCarboxylic AcidKMnO₄, CrO₃
AldehydeReductionPrimary AlcoholNaBH₄, LiAlH₄
AldehydeCondensationα,β-Unsaturated Ketone (Chalcone)Acetophenones, Base (NaOH, KOH)
Benzyloxy EtherHydrogenolysis (Deprotection)PhenolH₂, Pd/C
Methoxymethyl EtherAcid-catalyzed CleavagePhenolHCl, H₂SO₄, Lewis Acids

Reactions at the Methoxymethyl Ether Group

Cleavage Reactions and Regeneration of Hydroxyl Functionality

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions, yet it can be readily cleaved when desired. thieme-connect.de The deprotection of the MOM group in this compound to yield 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) is a crucial step in synthetic pathways where the ortho-hydroxyl functionality is required for subsequent reactions.

Cleavage of MOM ethers is most commonly accomplished under acidic conditions. thieme-connect.deorganic-chemistry.org Protic acids can effectively hydrolyze the acetal (B89532) structure. However, the choice of reagent is critical to ensure selectivity, particularly given the presence of the acid-sensitive benzyloxy group and the aldehyde.

More contemporary and milder methods have been developed for enhanced selectivity. A notable system involves the use of zinc bromide (ZnBr₂) in conjunction with a soft nucleophile like n-propanethiol (n-PrSH). researchgate.netscispace.com This combination facilitates a rapid and highly efficient deprotection of MOM ethers, often in less than ten minutes, with high yields and excellent chemoselectivity. researchgate.netscispace.com This method is advantageous as it proceeds under neutral conditions, preserving other acid- or base-labile protecting groups that may be present in the molecule. Another mild and effective method utilizes silica-supported sodium hydrogen sulfate (B86663), which acts as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org For complex substrates, strong Lewis acids such as bromodimethylborane (B1221736) (BMe₂Br) in dichloromethane (B109758) at low temperatures have also been employed to liberate the hydroxyl group in high yield. thieme-connect.de

Table 2: Selected Reagents for MOM Ether Cleavage
Reagent SystemConditionsKey AdvantagesReference
ZnBr₂ / n-PrSHCH₂Cl₂, Room TempRapid (<10 min), high yield, chemoselective researchgate.net, scispace.com
Silica-supported NaHSO₄CH₂Cl₂, Room TempMild, heterogeneous catalyst, simple workup organic-chemistry.org
Bromodimethylborane (BMe₂Br)CH₂Cl₂, Low TempEffective for robust or sterically hindered ethers thieme-connect.de
Aqueous Acid (e.g., HCl)Solvent (e.g., THF), HeatClassical method, inexpensive reagents thieme-connect.de, organic-chemistry.org

Modification and Derivatization Approaches

Direct modification of the methoxymethyl ether group itself is not a common synthetic strategy. Its primary role is that of a stable, temporary protecting group. Therefore, its "derivatization" is best understood in the context of its strategic application: it masks the reactive 2-hydroxyl group, thereby enabling selective chemical modifications at other positions of the benzaldehyde (B42025) core. Once the desired transformations on the aldehyde or benzyloxy groups are complete, the MOM ether is removed to unveil the ortho-hydroxyl functionality for further reaction or as part of the final target structure. This strategic use is essential in multi-step syntheses to avoid unwanted side reactions and to control the regiochemical outcome of reactions.

Stereoselective Transformations and Asymmetric Synthesis

Diastereoselective Processes

The aldehyde functional group in this compound is prochiral, meaning that a nucleophilic addition to the carbonyl carbon can generate a new stereocenter. This creates the opportunity for diastereoselective transformations if a pre-existing stereocenter is present in the nucleophile or if the reaction is conducted on a substrate that has been modified to include a chiral auxiliary.

For example, an aldol reaction with a chiral ketone enolate or a Grignard reaction with a chiral organomagnesium halide could, in principle, lead to the formation of diastereomeric secondary alcohols with a preference for one isomer over the other. The degree of diastereoselectivity would be influenced by steric and electronic factors, governed by models such as Cram's rule or the Felkin-Anh model. While the molecular structure is amenable to such processes, specific published research focusing on diastereoselective reactions involving this compound was not identified in a survey of the literature. The application of this compound in diastereoselective synthesis is therefore an area open to future exploration.

Table of Compounds Mentioned

Table 3: List of Chemical Compounds
Compound Name
This compound
4-(Benzyloxy)-2-(methoxymethyl)benzoic acid
(4-(Benzyloxy)-2-(methoxymethyl)phenyl)methanol
4-Hydroxy-2-(methoxymethyl)benzaldehyde
Toluene
4-(Benzyloxy)-2-hydroxybenzaldehyde

Based on the conducted research, there is currently no specific information available in publicly accessible literature regarding the use of This compound as a substrate or reactant in enantioselective catalysis.

Studies detailing the application of this particular compound in asymmetric reactions, including the catalysts used, reaction conditions, enantiomeric excess (ee%), and yields, have not been found. Consequently, a data table and a detailed discussion of its behavior in enantioselective transformations cannot be provided at this time.

The field of enantioselective catalysis is vast and continually evolving, with research often focusing on the development of new catalysts and methodologies for a wide range of substrates. While general principles of enantioselective catalysis for aldehydes are well-established, specific findings related to the reactivity and derivatization of "this compound" under chiral catalytic conditions are not documented in the available resources.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Advanced Organic Scaffolds

The strategic placement of functional groups on the 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde ring allows for its elaboration into a variety of complex carbocyclic and heterocyclic systems. The aldehyde group serves as a primary reaction site for carbon-carbon and carbon-heteroatom bond formation, while the other substituents influence the molecule's reactivity and provide handles for further transformations.

Construction of Heterocyclic Systems

Substituted benzaldehydes are foundational materials for the synthesis of a wide array of heterocyclic compounds. Through condensation reactions, the aldehyde functionality of molecules like this compound can be readily converted into intermediates that undergo cyclization to form rings containing nitrogen, sulfur, or oxygen.

One common strategy involves the reaction with thiosemicarbazides. For instance, the related 4-(benzyloxy)benzaldehyde (B125253) reacts with 4-methyl-3-thiosemicarbazide to form 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone. mdpi.com This type of product serves as a versatile precursor for various sulfur- and nitrogen-containing heterocycles.

Another significant application is in the synthesis of chalcones, which are precursors to flavonoids and other heterocyclic systems. The Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone is a classic method for forming chalcones. nih.govorientjchem.org These α,β-unsaturated ketones are key intermediates for synthesizing pyrazolines, isoxazoles, and pyrimidines.

Table 1: Examples of Heterocyclic Precursor Synthesis

Reactant A Reactant B Product Type Ref.
4-(Benzyloxy)benzaldehyde 4-Methyl-3-thiosemicarbazide Thiosemicarbazone mdpi.com

Assembly of Carbocyclic Frameworks

Beyond heterocycles, this compound is a valuable precursor for constructing all-carbon ring systems. Its derivatives, particularly chalcones, can participate in reactions that lead to the formation of carbocyclic frameworks.

A notable example is the photoinduced [2+2] cycloaddition of chalcones. Eight chalcone (B49325) analogs derived from 4-(benzyloxy)benzaldehyde were synthesized, and upon irradiation with UV light, a selected chalcone was shown to undergo dimerization. researchgate.net This process leads to the formation of three regioisomeric cyclobutane rings, demonstrating a method for assembling four-membered carbocyclic structures. researchgate.net Such reactions are fundamental in building complex molecular skeletons found in various bioactive compounds.

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org Aldehydes are cornerstone components in many of the most powerful MCRs, such as the Ugi and Passerini reactions. beilstein-journals.orgbeilstein-journals.org

The aldehyde group of this compound makes it an ideal candidate for integration into MCR strategies. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to create α-acylamino amides. beilstein-journals.org The use of a functionally rich aldehyde like this compound in such a reaction would allow for the rapid assembly of complex peptidomimetic structures bearing its unique substitution pattern, generating diverse chemical libraries for drug discovery. beilstein-journals.org

Application in Total Synthesis Campaigns

The ultimate demonstration of a building block's utility is its successful incorporation into the total synthesis of complex molecules, such as natural products or other challenging synthetic targets.

Intermediates for Natural Product Total Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. nih.govresearchgate.net Complex, functionalized aromatic compounds are common starting points in retrosynthetic analysis. While specific examples detailing the use of this compound in a completed natural product synthesis are not prominent, its structural motifs are representative of intermediates used in these campaigns. Substituted benzaldehydes are frequently employed to construct key fragments of larger natural products, highlighting the potential of this specific aldehyde in future synthetic endeavors. msu.edu

Advanced Precursors for Synthetic Targets Beyond Natural Products

The synthesis of novel molecules with tailored biological or material properties is a critical area of chemical research. The structural features of this compound make it a suitable precursor for complex synthetic targets that are not derived from nature.

For example, the closely related 4-(benzyloxy)benzaldehyde has been utilized in the synthesis of a (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile), which is recognized as an estrogen receptor β-selective ligand. This application underscores how benzaldehyde derivatives serve as key intermediates in the creation of medicinally relevant small molecules. The additional methoxymethyl group on the target compound provides an extra point for modification or to influence the molecule's conformation and properties, making it a potentially valuable building block for developing new therapeutic agents.

Advanced Spectroscopic and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons on both benzene (B151609) rings, and the methylene (B1212753) and methyl protons of the ether groups. The aldehydic proton (CHO) typically resonates at a downfield chemical shift, generally between 9.8 and 10.0 ppm. The aromatic region will be complex due to the substitution pattern. The protons on the benzaldehyde (B42025) ring form an ABC spin system, while the protons on the benzyl (B1604629) group will appear as a multiplet corresponding to a monosubstituted benzene ring. The benzylic methylene protons (Ar-CH₂-O) are anticipated around 5.1-5.2 ppm, and the methoxymethyl group protons (O-CH₂-Ar and O-CH₃) would appear as singlets around 4.5-4.7 ppm and 3.4-3.6 ppm, respectively.

The ¹³C NMR spectrum, often acquired with techniques like APT (Attached Proton Test), distinguishes between CH, CH₂, CH₃, and quaternary carbons. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 191-192 ppm. The aromatic carbons resonate in the 110-165 ppm range, while the aliphatic carbons of the ether groups are found further upfield.

2D NMR techniques are crucial for definitive assignments:

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, which is vital for assigning adjacent protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the aldehydic proton to the aromatic ring carbons, and from the methylene protons to the carbons of both rings, would confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Aldehyde (CHO)~9.9 (s, 1H)~191.5C-1, C-2, C-3
Benzaldehyde Ring C1-~131.0H-3, H-5, H-6, Aldehyde H
Benzaldehyde Ring C2-~142.0H-3, H-6, Aldehyde H, O-CH₂-Ar
Benzaldehyde Ring C3~7.2 (d)~115.0Aldehyde H, H-5
Benzaldehyde Ring C4-~163.0H-3, H-5, H-6, Ar-CH₂-O
Benzaldehyde Ring C5~7.1 (dd)~116.0H-3, H-6
Benzaldehyde Ring C6~7.8 (d)~132.0H-5, Aldehyde H
Methoxymethyl (O-CH₂-Ar)~4.6 (s, 2H)~72.0C-1, C-2, C-3, O-CH₃
Methoxymethyl (O-CH₃)~3.5 (s, 3H)~59.0O-CH₂-Ar
Benzyloxy (Ar-CH₂-O)~5.1 (s, 2H)~70.5C-4 (Benzaldehyde), C-ipso (Benzyl)
Benzyl Ring (C-ipso)-~136.0Ar-CH₂-O, H-ortho (Benzyl)
Benzyl Ring (C-ortho)~7.4 (m, 2H)~128.0Ar-CH₂-O
Benzyl Ring (C-meta)~7.4 (m, 2H)~128.7H-para (Benzyl)
Benzyl Ring (C-para)~7.3 (m, 1H)~128.2H-meta (Benzyl)

The structure of this compound possesses several rotatable single bonds, leading to the possibility of multiple conformations in solution. The orientation of the aldehyde group relative to the ortho-methoxymethyl substituent is of particular interest. Studies on related ortho-substituted benzaldehydes have shown that two planar conformers, 'cis' and 'trans', are possible, and their relative populations are influenced by steric and electronic interactions. tandfonline.comtandfonline.com Long-range proton-proton couplings, such as the five-bond coupling between the aldehyde proton and H-6, can be stereospecific and provide insight into the predominant conformation. tandfonline.com

Furthermore, rotation around the C-O bonds of the two ether linkages may be hindered. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate these conformational dynamics. At low temperatures, the rotation around these bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for chemically equivalent protons (e.g., the ortho protons of the benzyl group), a phenomenon known as decoalescence. Analysis of the spectra at different temperatures would allow for the calculation of the activation energy barriers for these rotational processes. Studies on benzyl alkyl ethers have utilized 2H NMR and molecular dynamics simulations to probe their orientation and dynamics, revealing complex reorienting processes of the aromatic rings. nih.govuchile.cl

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation reactions.

The molecular ion peak (M⁺·) would confirm the compound's molecular weight. A prominent fragmentation pathway for aromatic aldehydes is the loss of the aldehydic hydrogen atom, resulting in a strong [M-1]⁺ peak. jove.comwhitman.edulibretexts.org Another key fragmentation pattern for molecules containing a benzyl ether moiety is the facile cleavage of the benzylic C-O bond. This leads to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl compounds. chemicalbook.com

Other expected fragmentations include:

Loss of the methoxymethyl radical (·CH₂OCH₃) from the molecular ion.

Alpha-cleavage at the aldehyde, leading to the loss of the formyl radical (·CHO) to give an [M-29]⁺ ion. libretexts.org

Further fragmentation of the benzaldehyde-derived ions, such as the loss of carbon monoxide (CO). whitman.edu

Isotopic labeling studies could be used to confirm these proposed pathways. For example, synthesizing the compound with deuterium (B1214612) at the aldehydic position (CHO → CDO) would result in an [M-2]⁺ peak instead of an [M-1]⁺ peak, confirming the loss of the aldehyde hydrogen/deuterium. Similarly, labeling the methyl group (¹³CH₃) would allow for its pathway to be traced through the fragmentation cascade.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

m/z ValueProposed Ion StructureFragmentation Pathway
256[C₁₆H₁₆O₃]⁺·Molecular Ion (M⁺·)
255[C₁₆H₁₅O₃]⁺Loss of ·H from aldehyde (M-1)
227[C₁₅H₁₅O₂]⁺Loss of ·CHO from M⁺· (M-29)
165[C₉H₉O₃]⁺Cleavage of benzylic bond, loss of ·C₇H₇
91[C₇H₇]⁺ (Tropylium ion)Cleavage of benzylic bond, formation of benzyl cation
77[C₆H₅]⁺ (Phenyl ion)Loss of C₂H₂ from tropylium ion

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and confirm the presence of key functional groups.

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands. The most prominent would be the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. ias.ac.in The aldehydic C-H bond exhibits two characteristic stretching vibrations, one near 2820-2850 cm⁻¹ and another weaker one near 2720-2750 cm⁻¹. ias.ac.in

Other significant vibrational modes include:

Aromatic C-H stretch: Above 3000 cm⁻¹. ias.ac.in

Aliphatic C-H stretch: From the methylene and methyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C stretch: Strong, characteristic bands for the aryl-alkyl and alkyl-alkyl ether linkages, typically found in the 1050-1250 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings, which often give strong Raman signals. A normal coordinate analysis, potentially aided by isotopic substitution, could allow for a more detailed assignment of the observed vibrational bands to specific molecular motions. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C=O StretchAromatic Aldehyde1690 - 1715
C-H StretchAldehyde2820 - 2850 and 2720 - 2750
C-H StretchAromatic3000 - 3100
C-H StretchAliphatic (CH₂, CH₃)2850 - 2960
C=C StretchAromatic Ring1450 - 1600
C-O-C Asymmetric StretchAryl-Alkyl Ether1230 - 1270
C-O-C Symmetric StretchAryl-Alkyl Ether1020 - 1075

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is characteristic of the chromophores present in the molecule.

The structure of this compound contains several chromophores: two substituted benzene rings and a carbonyl group. The benzene rings give rise to intense π→π* transitions. hnue.edu.vn The presence of oxygen-containing substituents (alkoxy groups) with non-bonding electrons (n-electrons) typically causes a bathochromic (red) shift of these bands compared to unsubstituted benzene. hnue.edu.vnslideshare.net

The carbonyl group of the aldehyde also contributes to the UV-Vis spectrum. It exhibits an intense π→π* transition at shorter wavelengths and a much weaker, symmetry-forbidden n→π* transition at longer wavelengths, often appearing as a shoulder on the main absorption band. libretexts.org The conjugation of the carbonyl group with the aromatic ring lowers the energy of these transitions, shifting them to longer wavelengths. Therefore, the spectrum is expected to show strong absorption bands characteristic of a highly substituted aromatic system, resulting from overlapping π→π* and n→π* electronic transitions. youtube.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related compound 4-(Benzyloxy)benzaldehyde (B125253) has been determined. nih.govresearchgate.net This analogue provides valuable insight into the likely solid-state conformation. In the crystal structure of 4-(Benzyloxy)benzaldehyde, the molecule adopts an essentially planar conformation, with a very small dihedral angle of 5.23(9)° between the two aromatic rings. nih.gov The aldehyde group is coplanar with the benzene ring to which it is attached.

The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds. nih.gov Notably, the shortest contacts involve the aldehyde oxygen atom acting as an acceptor and hydrogen atoms from the benzylic methylene group of a neighboring molecule. nih.gov

Table 4: Crystallographic Data for the Analogue Compound 4-(Benzyloxy)benzaldehyde

ParameterValue
Chemical FormulaC₁₄H₁₂O₂
Molecular Weight212.24
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)11.4772 (11)
b (Å)12.9996 (12)
c (Å)7.2032 (6)
V (ų)1074.71 (17)
Z4
Key Torsion AngleC13-C8-C2-C7 = -9.2 (3)°
Intermolecular ContactsWeak C-H···O interactions observed
Data from reference researchgate.net

Reaction Mechanism Probing through Spectroscopic and Kinetic Methods

The elucidation of the reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield and purity. Advanced spectroscopic and kinetic methods provide deep insights into the transition states and intermediates involved in its formation, which typically proceeds via a Williamson ether synthesis pathway. This involves the O-alkylation of a substituted 4-hydroxybenzaldehyde (B117250) derivative with a benzyl halide.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of its transition state. libretexts.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can be observed. wikipedia.org These changes occur because the heavier isotope forms a stronger bond, which requires more energy to break, thus potentially slowing down the reaction if that bond is broken or significantly altered in the rate-determining step. libretexts.org

In the context of the synthesis of this compound, KIE studies could be designed to probe the nucleophilic substitution (SN2) mechanism of the Williamson ether synthesis. rsc.orgmasterorganicchemistry.com For instance, deuterium could be incorporated into the benzylic position of the benzyl halide (the electrophile) or at the hydroxyl proton of the phenolic precursor (the nucleophile).

Primary Kinetic Isotope Effect: A primary KIE would be expected if the C-H bond at the benzylic position of the electrophile were to be directly involved in the rate-determining step. However, in a standard SN2 reaction, this bond is not broken. Therefore, a significant primary KIE is not anticipated for this position.

Secondary Kinetic Isotope Effect: A secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. ias.ac.in For an SN2 reaction, substituting the hydrogen atoms on the carbon undergoing substitution (the α-carbon) with deuterium can provide insight into the transition state. An inverse SKIE (kH/kD < 1) is often indicative of a change in hybridization from sp2 to sp3, while a normal SKIE (kH/kD > 1) can suggest a change from sp3 to sp2 hybridization at the transition state. ias.ac.in In the Williamson ether synthesis, the carbon atom of the benzyl halide is sp3 hybridized and remains so in the product, but the transition state involves partial bond formation and breaking.

Hypothetical KIE data for the synthesis of this compound are presented below to illustrate these principles.

These hypothetical data suggest that the cleavage of the O-H bond and the nucleophilic attack by the resulting phenoxide on the benzyl halide are key components of the reaction kinetics.

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable data on the concentration of reactants, intermediates, and products over time. nih.gov This information is crucial for understanding reaction kinetics and identifying transient species. Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the synthesis of this compound due to the distinct vibrational frequencies of the functional groups involved. mdpi.com

By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, FTIR spectra can be continuously recorded. The progress of the Williamson ether synthesis can be followed by observing the disappearance of the broad O-H stretching band of the phenolic reactant (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether linkage bands (typically in the 1250-1000 cm⁻¹ region). mdpi.com

Monitoring Key Vibrational Bands:

Disappearance of Reactant Bands: The decrease in the intensity of the peak corresponding to the phenolic O-H stretch is a direct measure of the consumption of the starting material.

Appearance of Product Bands: The emergence and increase in intensity of the aryl-alkyl ether C-O stretch provides a real-time concentration profile of the this compound product.

Monitoring Intermediates: While the phenoxide intermediate may be difficult to observe directly due to its transient nature and low concentration, changes in the aromatic C=C stretching region could provide indirect evidence of its formation.

The data obtained from in-situ FTIR can be used to generate concentration profiles versus time, from which reaction rates and kinetic parameters can be determined.

Table 2: Key Infrared Bands for In-situ Monitoring of this compound Synthesis

Functional Group Wavenumber (cm⁻¹) Change During Reaction Species
Phenolic O-H Stretch ~3300 Decrease Reactant (Substituted 4-hydroxybenzaldehyde)
Aldehyde C=O Stretch ~1700 Remains (slight shift possible) Reactant and Product
Aryl-Alkyl Ether C-O Stretch ~1240 Increase Product (this compound)

This continuous monitoring provides a detailed kinetic profile of the reaction, enabling the identification of potential bottlenecks, induction periods, or side reactions, thereby facilitating a more complete mechanistic understanding. libretexts.orgwikipedia.org

Future Directions and Emerging Research Avenues

Development of Innovative Synthetic Methodologies

Future research is expected to focus on creating more efficient and sustainable methods for synthesizing 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde and its derivatives. A key goal is the development of one-pot tandem reactions that streamline the synthesis process by eliminating the need to isolate intermediate compounds. liberty.edu This approach not only saves time and resources but also aligns with the principles of green chemistry by reducing waste. liberty.eduresearchgate.net

New strategies may involve catalytic debromomethoxylation of dibromomethylarenes using soft Lewis acids like zinc chloride, which avoids the formation of strong complexes with the aldehyde group. core.ac.uk Additionally, exploring two-step, one-pot procedures that utilize stable intermediates, such as aluminum hemiaminals, could provide a rapid and versatile pathway to a variety of substituted benzaldehydes. researchgate.netrug.nl The development of innovative reactive distillation processes also presents a sustainable option for producing benzaldehyde (B42025) derivatives with lower costs and reduced environmental impact. acs.org

Synthetic ApproachPotential AdvantagesKey Features
Tandem Reactions Reduced synthesis time, lower cost, less waste. liberty.eduOne-pot synthesis without intermediate purification. liberty.edu
Catalytic Debromomethoxylation Milder reaction conditions, high efficiency. core.ac.ukUtilizes soft Lewis acid catalysts like ZnCl₂. core.ac.uk
One-Pot Reduction/Cross-Coupling Fast, versatile, suitable for radiolabeling. researchgate.netrug.nlEmploys stable aluminum hemiaminal intermediates. researchgate.netrug.nl
Reactive Distillation Lower costs, reduced CO₂ emissions, less water usage. acs.orgIntegrates reaction and separation into a single unit. acs.org

Exploration of Novel Derivatization and Transformation Strategies

The functional groups of this compound offer numerous opportunities for novel chemical transformations. The aldehyde group is a prime target for derivatization, allowing for the creation of a wide range of compounds through reactions like reductive amination, oxidation to carboxylic acids, or conversion to benzylic alcohols. researchgate.net

Future work will likely explore the use of transient directing groups to achieve selective functionalization of the C–H bonds on the aromatic ring. acs.org This strategy enables diverse modifications such as arylation, halogenation, and amidation at the ortho position, significantly expanding the molecular complexity that can be achieved from this starting material. acs.org Furthermore, sequential catalytic functionalization, where the molecule undergoes multiple distinct transformations in a controlled manner, could lead to the synthesis of complex and multifunctionalized benzene (B151609) derivatives. nih.gov

Integration into Supramolecular Chemistry and Advanced Materials Science (Non-Biological Applications)

The unique structure of this compound makes it a promising candidate for applications in supramolecular chemistry and materials science. The presence of aromatic rings and oxygen atoms allows for the formation of non-covalent interactions such as C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding. rsc.orgnih.govrsc.org These interactions are crucial for building complex, self-assembling supramolecular structures. nih.govrsc.org

Future research could focus on designing and synthesizing derivatives that can act as building blocks for functional materials. By modifying the substituents on the aromatic rings, it may be possible to tune the electronic and physical properties of the resulting materials, leading to applications in areas such as organic electronics, sensors, or porous frameworks. The planar conformation of related compounds like 4-(benzyloxy)benzaldehyde (B125253) suggests that derivatives could be used to create ordered molecular assemblies with specific functionalities. africaresearchconnects.comnih.govresearchgate.net

Advancements in High-Throughput Screening for Non-Biological Applications

High-throughput screening (HTS) techniques are set to revolutionize the discovery of new reactions and applications for this compound and its derivatives. HTS allows for the rapid testing of thousands of unique reaction conditions, which can accelerate the identification of optimal catalysts, solvents, and reagents for desired chemical transformations. purdue.edu

Colorimetric assays, which can detect the presence of aldehydes and ketones in a 96-well plate format, are particularly useful for screening large libraries of compounds. researchgate.netnih.govnih.gov These assays provide a fast and user-friendly way to quantify reaction products and can be adapted for a wide range of aldehydes. nih.govnih.gov The use of desorption electrospray ionization mass spectrometry (DESI-MS) further enhances HTS capabilities, enabling the analysis of reaction mixtures at rates approaching 10,000 reactions per hour. rsc.org

HTS TechniqueApplicationThroughput
Colorimetric Assays Quantification of aldehydes and ketones. researchgate.netnih.govnih.govHigh (96-well plate format). researchgate.netnih.govnih.gov
DESI-MS Rapid analysis of reaction mixtures. rsc.orgExtremely high (up to 10⁴ reactions/hour). rsc.org

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental work offers a powerful approach to understanding and predicting the behavior of this compound. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure, geometry, and reactivity. researchgate.netmdpi.com This allows researchers to predict the outcomes of reactions, understand reaction mechanisms, and design new molecules with desired properties. acs.org

For example, computational studies can calculate parameters like rotational barriers, chemical shifts, and stabilization energies, providing insights into how different substituents affect the molecule's properties. researchgate.net By simulating the interaction of the molecule with catalysts or other reagents, researchers can identify the most promising candidates for experimental investigation, saving time and resources. acs.org Hirshfeld surface analysis is another computational tool that can be used to study and quantify intermolecular interactions, which is crucial for understanding crystal packing and designing new materials. rsc.orgnih.gov

Design of Structurally Related Compounds for Specific Chemical Reactivities

The core structure of this compound serves as an excellent scaffold for designing new compounds with tailored chemical reactivities. By systematically modifying the substituents on the benzaldehyde moiety, researchers can fine-tune the electronic and steric properties of the molecule to achieve specific outcomes. nih.govmdpi.com

For instance, extending the benzaldehyde structure with additional aromatic rings could enhance its affinity for certain catalytic sites. mdpi.com The introduction of different functional groups can also be used to create compounds that can participate in a wider range of chemical reactions. wisdomlib.org This design-led approach, guided by both computational predictions and experimental data, will be instrumental in developing new reagents, catalysts, and functional materials based on the versatile benzaldehyde framework. nih.govmdpi.com

Q & A

Q. What are the most reliable synthetic routes for 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step functionalization of benzaldehyde derivatives. For example:

  • Step 1: Protection of phenolic hydroxyl groups via benzylation (e.g., using benzyl bromide and anhydrous K2_2CO3_3 in ethanol under reflux, as in ).
  • Step 2: Methoxymethylation at the ortho position, which may require selective alkylation agents like chloromethyl methyl ether under basic conditions.

Q. Key factors affecting yield :

  • Temperature control during benzylation (reflux vs. room temperature).
  • Solvent polarity (ethanol vs. DMF) for solubility of intermediates.
  • Catalyst selection (e.g., K2_2CO3_3 vs. NaH for deprotonation).

Q. How can X-ray crystallography confirm the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For related compounds (e.g., 4-(benzyloxy)benzaldehyde in ):

  • Crystal system : Orthorhombic, space group Pna21_1.
  • Key interactions : Weak C–H···O hydrogen bonds (H···O distances: 2.50–2.80 Å) stabilize the crystal lattice.
  • Torsion angles : The benzyloxy and aldehyde groups are nearly coplanar (torsion angle: −6.3(3)°), while the methoxymethyl group may induce steric hindrance.

Q. Recommendations :

  • Use low-temperature (123 K) data collection to minimize thermal motion artifacts.
  • Compare experimental data with DFT-optimized geometries for validation .

Advanced Research Questions

Q. What computational methods predict the anti-HIV activity of this compound derivatives?

Answer:

  • Topological indices : Wiener’s index correlates with bioactivity by modeling molecular branching and electronic properties ().
  • Docking studies : Simulate binding to HIV-1 reverse transcriptase (RT) using software like AutoDock Vina. Focus on interactions with Tyr181, Lys101, and Pro236 residues.
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptor count.

Case Study :
Derivatives with electron-withdrawing substituents on the benzyloxy group showed enhanced RT inhibition (IC50_{50} < 1 µM) due to improved hydrophobic interactions .

Q. How do non-classical hydrogen bonds and π-π interactions influence the solid-state packing of this compound?

Answer:

  • C–H···O interactions : Stabilize molecular layers (e.g., aldehyde C–H donors interacting with ether O acceptors, H···O ≈ 2.5 Å) .
  • CH–π interactions : Methoxymethyl CH2_2 groups engage with aromatic rings (distance ≈ 3.1 Å), contributing to dense packing.
  • Impact on solubility : Strong intermolecular forces reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization.

Q. How to resolve contradictions in reported synthetic yields for benzyloxy-protected benzaldehydes?

Answer: Common discrepancies :

  • Yields vary due to benzyl bromide purity or residual moisture in K2_2CO3_3.
  • Mitigation strategies :
    • Use anhydrous solvents and freshly activated molecular sieves.
    • Monitor reaction progress via TLC or in-situ IR (aldehyde C=O stretch at ~1700 cm1^{-1}) .

Q. Comparative Data :

StudyYield (%)ConditionsReference
Kennedy et al.90Anhydrous K2_2CO3_3, EtOH
Ma et al.75Wet K2_2CO3_3, DMF

Q. What spectroscopic techniques differentiate this compound from its regioisomers?

Answer:

  • 1^1H NMR :
    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).
    • Benzyloxy CH2_2: δ 4.9–5.1 ppm (AB quartet, J ≈ 12 Hz).
    • Methoxymethyl OCH3_3: δ 3.3–3.5 ppm (singlet).
  • IR : C=O stretch at 1705–1715 cm1^{-1}; ether C–O at 1250 cm1^{-1}.
  • HRMS : Exact mass = 256.1201 (C16_{16}H16_{16}O3_3) .

Data Contradiction Analysis

Q. Why do studies report conflicting torsion angles for benzyloxybenzaldehyde derivatives?

Answer:

  • Crystal packing effects : Bulky substituents (e.g., methoxymethyl) induce steric strain, altering dihedral angles.
  • Example :
    • In 4-(benzyloxy)benzaldehyde, torsion angles range from −9.2° (coplanar) to 99.1° (twisted) depending on substituent positions .
  • Resolution : Use dynamic NMR to assess conformational flexibility in solution vs. solid state.

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